Carbonic Anhydrase IX (CA IX) Inhibition: Procodazole Demonstrates Moderate Potency with a Unique Non-Sulfonamide Scaffold
In a structure-based virtual screening study, procodazole exhibited inhibitory activity against carbonic anhydrase IX (CA IX) with an IC50 value of 8.35 μM. This activity was compared directly to two other non-sulfonamide hits identified in the same screen: 3-pyridinemethanol (IC50 0.42 μM) and pamidronic acid (IC50 8.51 μM) [1]. While less potent than 3-pyridinemethanol, procodazole represents a distinct benzimidazole-based scaffold that is structurally unrelated to sulfonamide CA inhibitors, offering an alternative pharmacophore for CA IX-targeted research applications.
| Evidence Dimension | CA IX inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 8.35 μM |
| Comparator Or Baseline | 3-Pyridinemethanol: 0.42 μM; Pamidronic acid: 8.51 μM |
| Quantified Difference | Procodazole is 19.9-fold less potent than 3-pyridinemethanol but equipotent to pamidronic acid |
| Conditions | In vitro CA IX enzymatic assay |
Why This Matters
This provides a quantitative benchmark for CA IX inhibition potency relative to other non-sulfonamide scaffolds, enabling informed selection for target validation studies.
- [1] Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. In vitro experiments demonstrated that 3-pyridinemethanol (0.42 µM), procodazole (8.35 µM) and pamidronic acid (8.51 µM) exhibited inhibitory effects on CA IX activity. View Source
